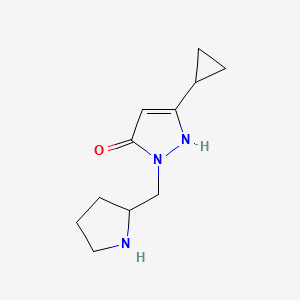
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, commonly referred to as CP-Pyrazol-5-ol, is a compound that has been studied extensively in the scientific community due to its potential applications in the medical and pharmaceutical fields. CP-Pyrazol-5-ol is a cyclopropyl derivative of pyrazol-5-ol, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. CP-Pyrazol-5-ol has been studied for its potential as a pharmaceutical agent, due to its ability to interact with a variety of different biochemical and physiological systems.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
Cyclopropanes, including those derived from 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, are prevalent in medicinal chemistry due to their unique spatial and electronic features, offering high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, using cyclopropylbismuth reagent, has been developed for its importance in pharmaceutical industries. This method is catalyzed by copper acetate, indicating the compound's role in synthesizing nitrogenated compounds, which are pivotal in drug development (Gagnon et al., 2007).
Anticancer Activity
Research has also focused on pyrazole derivatives, including those structurally related to 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, for their potential as anticancer agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, suggesting these compounds' role in developing new cancer therapies (Ananda et al., 2017). Similarly, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, showing that some compounds exhibited significant cytotoxicity, highlighting the potential for these compounds in cancer treatment (Alam et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant area of application. Pyrazolo[3,4-b]pyridin-3-ol derivatives, for example, have been synthesized through various methods, indicating the versatility of pyrazole-based compounds in organic synthesis. These compounds are essential in developing new molecules with potential applications in medicinal chemistry and other fields (Wu et al., 2012).
Pharmacological Studies
In pharmacological research, 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol derivatives have been explored for various biological activities, including their potential as COX-2 inhibitors and roles in affecting cellular mechanisms such as apoptosis in cancer cells. These studies underscore the compound's relevance in drug discovery and development processes (Patel et al., 2004).
Propiedades
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGZIUJKBWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



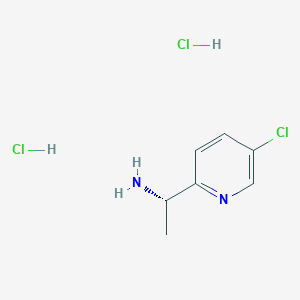
![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
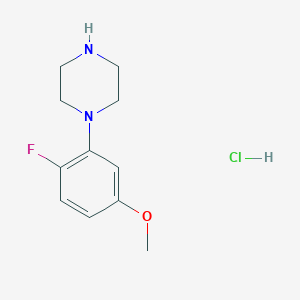

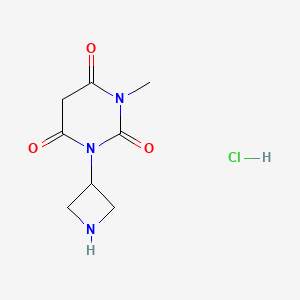
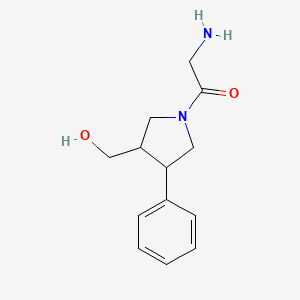

![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
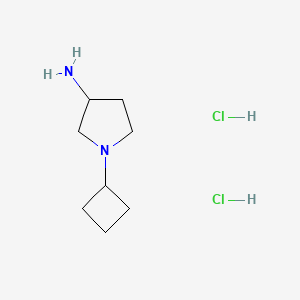
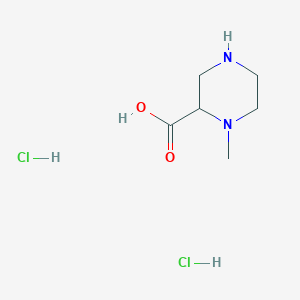
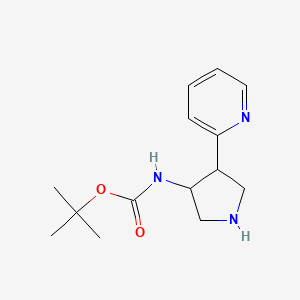
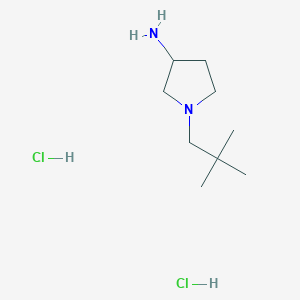
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)